1-(3,4-difluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
This compound is a pyrrolo[1,2-a]pyrazine derivative featuring a 3,4-difluorophenyl group at the 1-position and a phenyl carboxamide substituent at the 2-position. Its molecular formula is C₂₁H₁₈F₂N₄O (molecular weight: 380.40 g/mol). The 3,4-difluorophenyl moiety enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets, while the carboxamide group facilitates hydrogen-bonding interactions.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c21-16-9-8-14(13-17(16)22)19-18-7-4-10-24(18)11-12-25(19)20(26)23-15-5-2-1-3-6-15/h1-10,13,19H,11-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUFBNCKTKHAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC(=C(C=C3)F)F)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-difluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides with palladium derivatives, resulting in the formation of the pyrrolo[1,2-a]pyrazine core . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Scientific Research Applications
1-(3,4-Difluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agent.
Biological Studies: It is used in studies related to kinase inhibition and other biological pathways.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrrolo[1,2-a]pyrazine Core
Table 1: Key Structural and Physicochemical Comparisons
Impact of Halogenation on Bioactivity
- Fluorine vs. Chlorine : The target compound’s 3,4-difluorophenyl group offers a balance of electronegativity and steric bulk, favoring interactions with aromatic residues in kinase ATP-binding pockets. In contrast, dichlorophenyl analogs (e.g., ) exhibit stronger van der Waals interactions but may incur off-target effects due to higher lipophilicity (Cl logP contribution: +0.71 vs. F: +0.14) .
- Mono- vs. Di-fluorination: Compared to the mono-fluorinated analog in , the target’s 3,4-difluoro substitution increases metabolic stability by resisting cytochrome P450-mediated dehalogenation .
Carboxamide vs. Alternative Functional Groups
- Carboxamide (Target) vs. Benzoyl () : The carboxamide group in the target compound enables hydrogen bonding with backbone amides (e.g., kinase hinge regions), whereas benzoyl derivatives rely on hydrophobic π-π stacking. This distinction may explain the target’s superior selectivity in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
